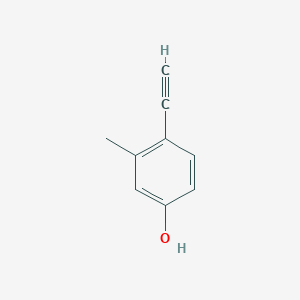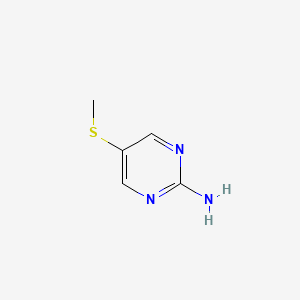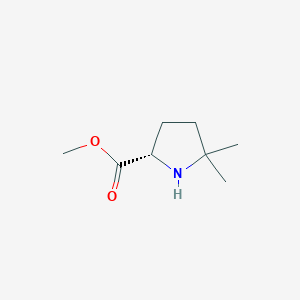
4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine: is a heterocyclic organic compound with the molecular formula C5H5N3O3. This compound is characterized by a pyrimidine ring structure substituted with an aldehyde group at the 5-position and an amino group at the 4-position. It is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-2,6-dioxo-1,2,5,6-tetrahydropyrimidine with formylating agents to introduce the aldehyde group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it is explored for its potential as a lead compound in drug discovery and development. Its derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and the nature of the target enzyme. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular metabolic processes .
Comparación Con Compuestos Similares
- 5-Pyrimidinecarboxaldehyde, 6-amino-1,2,3,4-tetrahydro-2,4-dioxo-
- 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-
Comparison:
- 5-Pyrimidinecarboxaldehyde, 6-amino-1,2,3,4-tetrahydro-2,4-dioxo- differs in the position of the amino group and the oxidation state of the ring, which can influence its reactivity and biological activity .
- 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- has a carboxylic acid group instead of an aldehyde group, affecting its chemical properties and potential applications .
The uniqueness of 4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
61923-44-2 |
|---|---|
Fórmula molecular |
C5H5N3O3 |
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
4-amino-2,6-dioxo-5H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H5N3O3/c6-3-2(1-9)4(10)8-5(11)7-3/h1-2H,(H3,6,7,8,10,11) |
Clave InChI |
ZLMVVMIFXLHKSX-UHFFFAOYSA-N |
SMILES |
C(=O)C1C(=NC(=O)NC1=O)N |
SMILES canónico |
C(=O)C1C(=NC(=O)NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1500419.png)



![1,3-Dioxolo[4,5-B]pyridin-7-amine](/img/structure/B1500430.png)






![Furo[3,2-b]pyridin-6-ylmethanol](/img/structure/B1500444.png)


